molecular formula C12H14N2O B587335 rac-1-[2-(Cyano)phenyl]-3-piperidinol CAS No. 1246816-21-6

rac-1-[2-(Cyano)phenyl]-3-piperidinol

Cat. No.: B587335
CAS No.: 1246816-21-6
M. Wt: 202.257
InChI Key: QNWBQCKIJVDXIA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-1-[2-(Cyano)phenyl]-3-piperidinol typically involves the reaction of 2-cyanobenzaldehyde with piperidine in the presence of a reducing agent. One common method involves the use of sodium borohydride as the reducing agent, which facilitates the reduction of the aldehyde group to an alcohol . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

rac-1-[2-(Cyano)phenyl]-3-piperidinol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

rac-1-[2-(Cyano)phenyl]-3-piperidinol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-1-[2-(Cyano)phenyl]-3-piperidinol involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The hydroxyl group can also form hydrogen bonds, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-1-[2-(Cyano)phenyl]-3-piperidinol is unique due to its combination of a cyano group and a hydroxyl group on a piperidine ringIts racemic nature also provides opportunities for studying enantiomer-specific interactions and effects .

Properties

IUPAC Name

2-(3-hydroxypiperidin-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c13-8-10-4-1-2-6-12(10)14-7-3-5-11(15)9-14/h1-2,4,6,11,15H,3,5,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWBQCKIJVDXIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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